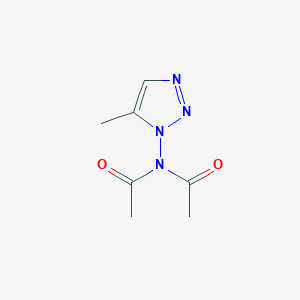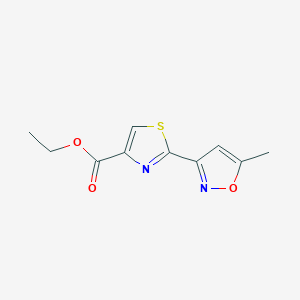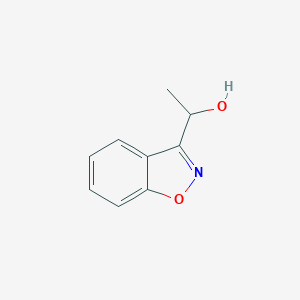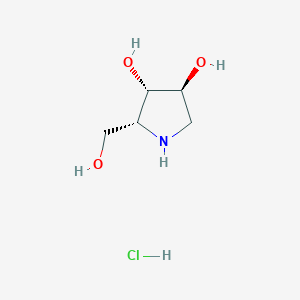
Glyceryl tri(palmitate-1-13C)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar structured triacylglycerols involves complex chemical processes. For example, the synthesis of 1,3-oleoyl-2-palmitoylglycerol, a closely related compound, was achieved using a two-step process catalyzed by sn1,3-regiospecific lipases, highlighting the use of enzymatic catalysis to achieve high purity and yields of structured triglycerides (Schmid et al., 1999).
Molecular Structure Analysis
The detailed molecular structure of triacylglycerols can be determined using various analytical techniques. For instance, the crystal structure of a mixed-chain triacylglycerol provided insights into the arrangement of fatty acid chains and the glycerol backbone, showing a trilayer structure with a specific packing of the palmitate chains (Goto et al., 1992).
Chemical Reactions and Properties
Triacylglycerols participate in various chemical reactions, notably hydrolysis, which splits them into glycerol and fatty acids. The structural properties, such as the distribution of fatty acids, influence their chemical behavior and reactivity. For example, studies on the synthesis of glycerol carbonates from glycidol esters highlight the reactivity of glycerol-based compounds under specific conditions (Ochoa-Gómez et al., 2012).
Physical Properties Analysis
The physical properties of triacylglycerols, such as melting point and solubility, are crucial for their applications. These properties are significantly affected by the fatty acid composition and structure. For instance, the crystalline forms of monoacylglycerols and diacylglycerols have been studied using C-13 MASNMR, providing insights into their molecular organization and motions (Guo & Hamilton, 1995).
Chemical Properties Analysis
The chemical properties of glyceryl tri(palmitate-1-13C), like other triacylglycerols, include their reactivity in esterification and transesterification reactions. These reactions are pivotal for modifying triacylglycerols or producing biodiesel. The synthesis and analysis of structured polyunsaturated triacylglycerols, for instance, demonstrate the capability to design triacylglycerols with specific fatty acid compositions for targeted applications (Fauconnot et al., 2006).
Wissenschaftliche Forschungsanwendungen
Tissue Distribution and Oxidation of Chylomicron Fat : Glyceryl tri(palmitate-1-13C) is used to study the distribution and oxidation of chylomicron fat in the body, particularly its removal from the bloodstream and subsequent metabolic processes (J. French & B. Morris, 1958).
Metabolism and Structure of Triacylglycerols in Adipocytes : It aids in the analysis of triacylglycerols' structure and metabolism in adipocytes, providing insights into lipid dynamics and the role of different fatty acids in cellular metabolism (L. Sillerud et al., 1986).
Intramuscular Fatty Acid Metabolism : This compound helps in understanding the metabolism of fatty acids within muscle tissues, including the synthesis rates of intramuscular triglycerides (Z. Guo & M. Jensen, 1998).
Triglyceride Metabolism in Cells : It's used to explore the metabolism of triglycerides in specific cell types, such as 3T3-L1 cells, contributing to our understanding of lipid hydrolysis and synthesis (M. Soma et al., 1992).
Fat Absorption in Neonates : Glyceryl tri(palmitate-1-13C) is instrumental in studying the development of fat absorption in neonates, particularly in relation to the absorption of long-chain fatty acids from the intestinal lumen (E. Rings et al., 2002).
Enzymatic Acyl Exchange in Triglycerides : This compound is used to study enzymatic reactions involving triglycerides, such as the acyl exchange process, which is important in understanding lipid biochemistry (R. Stevenson et al., 1979).
Eigenschaften
IUPAC Name |
2,3-di((113C)hexadecanoyloxy)propyl (113C)hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i49+1,50+1,51+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-SRWOPVBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583692 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl tri(palmitate-1-13C) | |
CAS RN |
168294-57-3 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)





![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)

